molecular formula C25H30ClN3O3 B12735511 4H-Pyrimido(6,1-a)isoquinolin-4-one, 6,7-dihydro-9,10-dimethoxy-6,7-dimethyl-2-((2,4,6-trimethylphenyl)amino)-, monohydrochloride CAS No. 108445-44-9

4H-Pyrimido(6,1-a)isoquinolin-4-one, 6,7-dihydro-9,10-dimethoxy-6,7-dimethyl-2-((2,4,6-trimethylphenyl)amino)-, monohydrochloride

Cat. No.: B12735511
CAS No.: 108445-44-9
M. Wt: 456.0 g/mol
InChI Key: YUDHVMVKGBKHPQ-UHFFFAOYSA-N
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Description

4H-Pyrimido(6,1-a)isoquinolin-4-one, 6,7-dihydro-9,10-dimethoxy-6,7-dimethyl-2-((2,4,6-trimethylphenyl)amino)-, monohydrochloride is a complex organic compound with the molecular formula C25H30ClN3O3 and a molecular weight of 455.983 g/mol This compound is known for its unique structural features, which include a pyrimidoisoquinoline core, multiple methoxy and methyl groups, and a trimethylphenylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrimido(6,1-a)isoquinolin-4-one, 6,7-dihydro-9,10-dimethoxy-6,7-dimethyl-2-((2,4,6-trimethylphenyl)amino)-, monohydrochloride typically involves multi-step organic reactionsThe final step involves the attachment of the trimethylphenylamino group under controlled conditions to ensure the desired regioselectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4H-Pyrimido(6,1-a)isoquinolin-4-one, 6,7-dihydro-9,10-dimethoxy-6,7-dimethyl-2-((2,4,6-trimethylphenyl)amino)-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4H-Pyrimido(6,1-a)isoquinolin-4-one, 6,7-dihydro-9,10-dimethoxy-6,7-dimethyl-2-((2,4,6-trimethylphenyl)amino)-, monohydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4H-Pyrimido(6,1-a)isoquinolin-4-one, 6,7-dihydro-9,10-dimethoxy-6,7-dimethyl-2-((2,4,6-trimethylphenyl)amino)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-Pyrimido(6,1-a)isoquinolin-4-one, 6,7-dihydro-9,10-dimethoxy-6,7-dimethyl-2-((2,4,6-trimethylphenyl)amino)-, monohydrochloride is unique due to its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

108445-44-9

Molecular Formula

C25H30ClN3O3

Molecular Weight

456.0 g/mol

IUPAC Name

9,10-dimethoxy-6,7-dimethyl-2-(2,4,6-trimethylanilino)-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one;hydrochloride

InChI

InChI=1S/C25H29N3O3.ClH/c1-13-8-14(2)24(15(3)9-13)26-23-12-20-19-11-22(31-7)21(30-6)10-18(19)16(4)17(5)28(20)25(29)27-23;/h8-12,16-17H,1-7H3,(H,26,27,29);1H

InChI Key

YUDHVMVKGBKHPQ-UHFFFAOYSA-N

Canonical SMILES

CC1C(N2C(=CC(=NC2=O)NC3=C(C=C(C=C3C)C)C)C4=CC(=C(C=C14)OC)OC)C.Cl

Origin of Product

United States

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